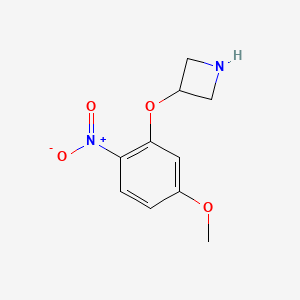

3-(5-Methoxy-2-nitrophenoxy)azetidine

Description

3-(5-Methoxy-2-nitrophenoxy)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine core (a four-membered saturated ring with one nitrogen atom) substituted with a phenoxy group. The phenoxy substituent is further modified with a methoxy (-OCH₃) group at the 5-position and a nitro (-NO₂) group at the 2-position. Azetidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate physicochemical properties such as topological polar surface area (TPSA) and logD (lipophilicity) .

Properties

IUPAC Name |

3-(5-methoxy-2-nitrophenoxy)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-15-7-2-3-9(12(13)14)10(4-7)16-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPOTHYUZHRRRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])OC2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-2-nitrophenoxy)azetidine can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges due to the reactivity of the imine and alkene components.

Another method involves the reaction of a carbon-nitrogen double bond with dimethoxyethylene in a [2 + 2] cycloaddition to form the corresponding azetidine . This method provides a good yield and is relatively straightforward.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-2-nitrophenoxy)azetidine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The methoxy group can be demethylated to form a hydroxyl group.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-(5-Amino-2-nitrophenoxy)azetidine.

Reduction: Formation of 3-(5-Hydroxy-2-nitrophenoxy)azetidine.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

The compound 3-(5-Methoxy-2-nitrophenoxy)azetidine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science, while providing comprehensive data tables and documented case studies.

Chemical Properties and Structure

Chemical Formula : C11H12N2O4

Molecular Weight : 236.23 g/mol

IUPAC Name : this compound

The compound features a nitrophenoxy group attached to an azetidine ring, which contributes to its reactivity and interaction with biological targets. The presence of the methoxy group enhances its solubility and may influence its pharmacokinetic properties.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects:

- Antitumor Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, suggesting a role in cancer therapy development.

- Antimicrobial Properties : Research has shown that it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for developing new antibiotics.

Pharmacology

The pharmacological profile of this compound is being explored through various studies:

- Neuroprotective Effects : Investigations have revealed that the compound can protect neuronal cells from oxidative stress by enhancing antioxidant enzyme activity, indicating potential applications in neurodegenerative diseases.

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on specific enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter regulation. This inhibition may have implications for treating mood disorders.

Materials Science

In addition to biological applications, this compound is being explored in materials science:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of functional polymers with tailored properties for specific applications, such as drug delivery systems or biosensors.

| Activity Type | Target Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antitumor | Human cancer cell lines | Induction of apoptosis | |

| Antimicrobial | Gram-positive bacteria | Significant inhibition zones | |

| Neuroprotective | Neuronal cell cultures | Protection from oxidative damage | |

| Enzyme Inhibition | Monoamine oxidase | Inhibition of enzyme activity |

Case Study 1: Anticancer Properties

A study was conducted to evaluate the anticancer properties of this compound on various human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, particularly through the activation of caspase-3 and caspase-9 pathways. This study highlights the potential of the compound as a lead candidate for further development in oncology.

Case Study 2: Neuroprotective Mechanism

Research focused on the neuroprotective effects of the compound revealed that it significantly reduces reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress. The enhancement of endogenous antioxidant enzymes was observed, suggesting a mechanism through which the compound could mitigate neuronal damage in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-2-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a nucleophile or electrophile in various chemical reactions. The presence of the nitro and methoxy groups can influence its reactivity and interaction with biological molecules, potentially leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Substituent Position Effects: Nitro Group Orientation

The position of the nitro group on the phenoxy ring critically influences electronic and steric properties. For example:

- 3-(3-Nitrophenoxy)azetidine hydrochloride (CAS: 1373253-27-0, ) has a nitro group at the 3-position of the phenoxy ring. Compared to the target compound’s 2-nitro substitution, the meta (3-) position may reduce steric hindrance but alter electronic interactions with biological targets.

Heterocyclic Core Modifications: Azetidine vs. Pyridine

- 2-(4-Methoxyphenoxy)-3-nitropyridine () replaces the azetidine core with a pyridine ring. Pyridine’s aromaticity and larger ring size confer distinct electronic properties, such as increased planarity and reduced basicity compared to azetidine. The azetidine’s saturated ring may improve solubility and reduce metabolic oxidation, while its smaller size could enhance binding to sterically constrained targets .

Substituent-Type Impact: Methoxy vs. Cyano

- 3-Methoxy-substituted azetidine (compound 10, ) and 3-cyano-substituted azetidine (compound 12, ) demonstrate how substituents affect TPSA and permeability. The methoxy group (TPSA ≈ 94) reduces polar surface area compared to cyano (TPSA ≈ 108), leading to better cellular permeability despite similar logD values (~2.7 vs. 2.6). This suggests that the 5-methoxy group in the target compound may similarly optimize TPSA for enhanced membrane permeability .

Physicochemical Property Trends

Key parameters derived from analogs (hypothetical values for the target compound):

Note: TPSA and logD values are inferred from structural analogs.

- logD : The target compound’s logD (~2.7) aligns with azetidines bearing moderate lipophilic groups, balancing solubility and membrane permeability.

- TPSA : The 5-methoxy and 2-nitro groups likely contribute to a TPSA of ~94, favoring passive diffusion over efflux mechanisms .

Biological Activity

3-(5-Methoxy-2-nitrophenoxy)azetidine is a compound that belongs to the azetidine class of heterocycles, which have garnered attention for their diverse biological activities. This article presents a detailed examination of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-methoxy-2-nitrophenol with azetidine derivatives under specific conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 5-methoxy-2-nitrophenol + Azetidine | 85% |

| 2 | Characterization (NMR, MS) | - |

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.

Anticancer Activity

Azetidine compounds have also been studied for their potential anticancer properties. For example, in vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent cytotoxicity.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, some studies suggest that azetidines act as inhibitors of aminoacyl-tRNA synthetases, disrupting protein synthesis in pathogens and cancer cells alike .

Case Studies

- Antimicrobial Activity Study : A study evaluated the antibacterial efficacy of various azetidine derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds similar to this compound exhibited MIC values ranging from 0.25 to 16.00 μg/mL, demonstrating significant antibacterial potential .

- Cytotoxicity Assay : In a recent investigation, the cytotoxic effects of azetidine derivatives on MCF-7 breast cancer cells were assessed. The study found that compounds in this class could induce apoptosis at concentrations as low as 10 μM, correlating with increased levels of p53 and activated caspase-3 .

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (μg/mL) |

|---|---|---|

| Antibacterial | MRSA | 0.25 - 16.00 |

| Antifungal | Candida spp. | <10 |

| Anticancer | MCF-7 Breast Cancer | <10 |

Future Directions

The ongoing research into azetidine derivatives emphasizes the need for further structural modifications to enhance their biological activities and selectivity. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how different substituents influence biological activity.

- In vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.